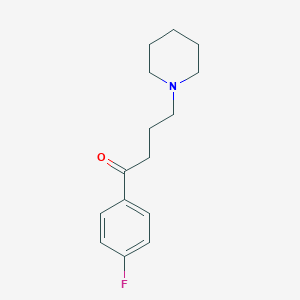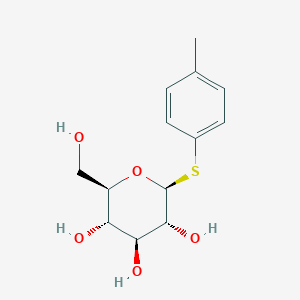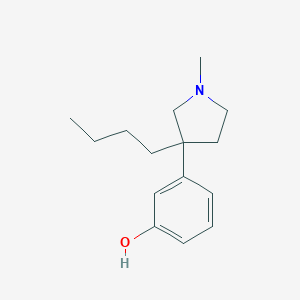![molecular formula C21H16O B073941 9,10[1',2']-Benzenoanthracene-9(10H)-methanol CAS No. 1469-57-4](/img/structure/B73941.png)
9,10[1',2']-Benzenoanthracene-9(10H)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10[1',2']-Benzenoanthracene-9(10H)-methanol, also known as BAMM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and other fossil fuels. BAMM has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for DNA and RNA, as well as a photosensitizer for photodynamic therapy. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been used to study the effects of PAHs on human health and the environment.
Wirkmechanismus
The mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is not fully understood, but it is believed to interact with DNA and RNA through intercalation and hydrogen bonding. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to induce oxidative stress and DNA damage, which may contribute to its cytotoxic effects.
Biochemische Und Physiologische Effekte
9,10[1',2']-Benzenoanthracene-9(10H)-methanol has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 9,10[1',2']-Benzenoanthracene-9(10H)-methanol has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its fluorescent properties, which make it useful as a probe for DNA and RNA. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is its cytotoxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. One area of interest is the development of new synthesis methods to increase the yield and purity of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol. Another area of interest is the study of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol's potential applications in photodynamic therapy and other cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol and its effects on human health and the environment.
In conclusion, 9,10[1',2']-Benzenoanthracene-9(10H)-methanol is a chemical compound that has shown potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol in scientific research.
Synthesemethoden
9,10[1',2']-Benzenoanthracene-9(10H)-methanol can be synthesized using various methods, including the reduction of 9,10-[1',2']-benzenoanthracene-9,10-quinone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 9,10-[1',2']-benzenoanthracene-9,10-dione with sodium borohydride or lithium aluminum hydride followed by oxidation with chromium trioxide. The yield of 9,10[1',2']-Benzenoanthracene-9(10H)-methanol using these methods ranges from 30-60%.
Eigenschaften
CAS-Nummer |
1469-57-4 |
|---|---|
Produktname |
9,10[1',2']-Benzenoanthracene-9(10H)-methanol |
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaenylmethanol |
InChI |
InChI=1S/C21H16O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-12,20,22H,13H2 |
InChI-Schlüssel |
CQVGCHLOTZBAEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)CO |
Andere CAS-Nummern |
1469-57-4 |
Synonyme |
9,10-Dihydro-9,10-[1,2]benzenoanthracene-9-methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



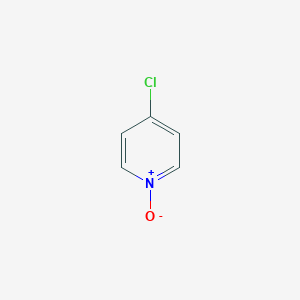
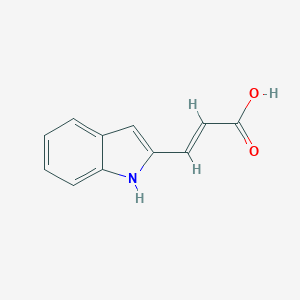
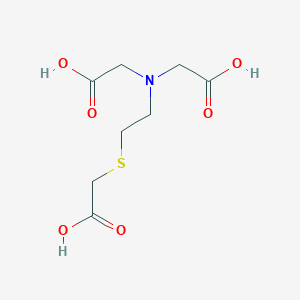
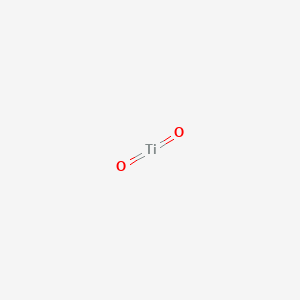
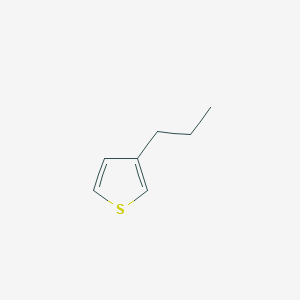
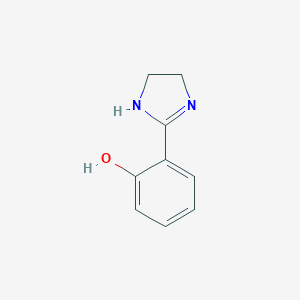
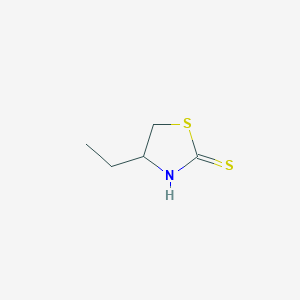
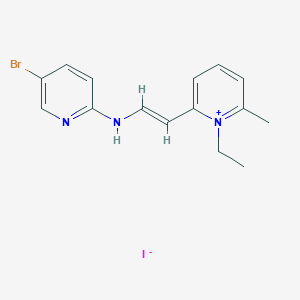
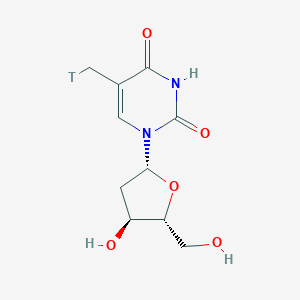
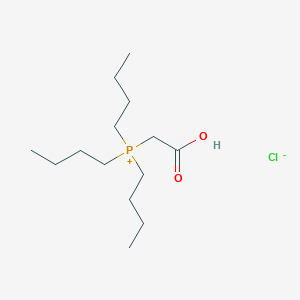
![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)
